molecular formula C21H37NO2 B14287396 1-Hexadecyl-1H-pyrrole-3-carboxylic acid CAS No. 127754-15-8

1-Hexadecyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B14287396
CAS No.: 127754-15-8
M. Wt: 335.5 g/mol
InChI Key: OUBUOYZCCFZXLK-UHFFFAOYSA-N
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Description

1-Hexadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by a hexadecyl group attached to the nitrogen atom of the pyrrole ring and a carboxylic acid group at the 3-position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of hexadecylamine with pyrrole-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 1-hexadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s hexadecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function .

Similar Compounds:

  • This compound methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness: this compound is unique due to its specific combination of a long alkyl chain (hexadecyl group) and a carboxylic acid functional group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form specific interactions with biological molecules .

Properties

127754-15-8

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

1-hexadecylpyrrole-3-carboxylic acid

InChI

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-20(19-22)21(23)24/h16,18-19H,2-15,17H2,1H3,(H,23,24)

InChI Key

OUBUOYZCCFZXLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CC(=C1)C(=O)O

Origin of Product

United States

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